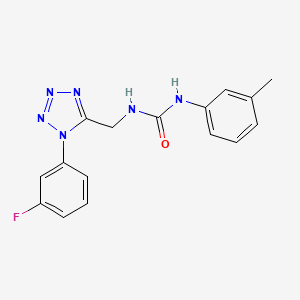

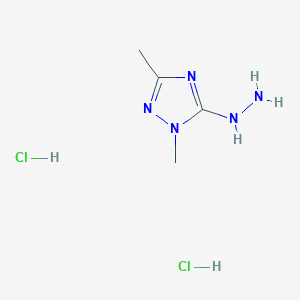

![molecular formula C33H30N6O2S2 B2682482 3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 362502-29-2](/img/structure/B2682482.png)

3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide” is a complex organic molecule. It contains several functional groups, including a thiophene, a pyrazole, and a triazole . The triazole ring is a five-membered heterocycle containing two carbon atoms and three nitrogen atoms . Triazoles have been found to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized through reactions involving succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. Heterocyclic moieties like triazoles have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its various functional groups. For instance, the presence of a methylene linker between the triazole and aryl substituent has been found to increase toxicity against human cells .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the =N-C-S- moiety and strong aromaticity of the ring could contribute to its stability .Scientific Research Applications

Heterocyclic Compound Synthesis

- The synthesis of various heterocyclic compounds, including derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, showcases advanced techniques in crystal structure analysis, Hirshfeld surfaces computational methods, and the investigation of their biological activities such as antioxidant and antibacterial properties against specific bacterial strains like Staphylococcus aureus (Subbulakshmi N. Karanth et al., 2019).

Biological Activity Studies

- A novel approach in the synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives demonstrated significant antiviral activities against bird flu influenza (H5N1), highlighting the potential of such compounds in developing new antiviral drugs (A. Hebishy et al., 2020).

Chemical Modification for Enhanced Properties

- The modification of celecoxib derivatives explored the anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating the versatility of heterocyclic compounds in therapeutic applications. These modifications can lead to compounds with reduced gastric toxicity and improved efficacy in comparison to existing treatments (Ş. Küçükgüzel et al., 2013).

Catalyst- and Solvent-Free Synthesis

- Innovations in synthesis methods, such as catalyst- and solvent-free approaches for the regioselective synthesis of heterocyclic amides, underscore the ongoing efforts to make chemical synthesis more environmentally friendly while also yielding compounds with potential for further pharmaceutical development (R. Moreno-Fuquen et al., 2019).

Design and Evaluation for Biological Activities

- The design and synthesis of novel thiopyrimidine-glucuronide compounds demonstrated promising biological activities, including insecticidal effects against pests, showing the potential application of these compounds in agricultural sciences (R. Wanare, 2022).

Mechanism of Action

Safety and Hazards

Future Directions

Future research could focus on further exploring the biological activities of this compound and similar derivatives. This could include in-depth studies of their antimicrobial, antioxidant, and antiviral potential . Additionally, further investigation into the synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds could be beneficial .

properties

IUPAC Name |

3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N6O2S2/c1-22-13-15-24(16-14-22)28-19-27(29-12-7-17-42-29)37-39(28)31(40)21-43-33-36-35-30(38(33)26-10-4-3-5-11-26)20-34-32(41)25-9-6-8-23(2)18-25/h3-18,28H,19-21H2,1-2H3,(H,34,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXZKRYPJJACNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC(=C5)C)C6=CC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(2-Chloroacetyl)amino]cyclobutyl]cyclobutanecarboxamide](/img/structure/B2682402.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2682408.png)

![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2682409.png)

![(2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2682413.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2682417.png)

![2-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B2682418.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide](/img/structure/B2682422.png)